Dalbavancin hydrochloride is a semi-synthetic lipoglycopeptide antibiotic derived from the natural product A40926, which is produced by the actinomycete Actinoplanes. It is primarily used to treat acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The drug works by inhibiting cell wall synthesis, making it effective against a range of infections.
Dalbavancin is synthesized from the fermentation product A40926, which serves as its precursor. The development of dalbavancin aimed to enhance the pharmacological properties of A40926 while improving its stability and efficacy.
Dalbavancin falls under the classification of glycopeptide antibiotics, specifically categorized as a lipoglycopeptide due to its structural modifications that enhance its antibacterial activity. Its ATC code is J01XA04, indicating its use as an antibacterial for systemic use.
The synthesis of dalbavancin involves several key steps that transform the A40926 precursor into the final product. The process includes:
Technical details indicate that various organic solvents can be used in the amidation step, including dichloromethane and acetonitrile. The hydrolysis temperature is typically maintained below 50 °C for optimal results.
Dalbavancin's molecular structure consists of a core glycopeptide framework with additional lipophilic components that enhance its antibacterial properties.
The chemical reactions involved in synthesizing dalbavancin include:
These reactions are monitored using high-performance liquid chromatography to ensure purity and yield throughout the synthesis process.
Dalbavancin exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transpeptidation and transglycosylation processes essential for cell wall synthesis, ultimately leading to bacterial cell lysis.
Dalbavancin is primarily used in clinical settings for:
Dalbavancin originated from the natural glycopeptide complex A-40926, produced by the actinomycete Nonomuria spp. (formerly classified as Actinomadura) [5] [7]. Unlike vancomycin (derived from Amycolatopsis orientalis) or teicoplanin (from Actinoplanes teichomyceticus), A-40926 served as a precursor with intrinsic activity against streptococci and staphylococci but suboptimal pharmacokinetics [1] [5]. Chemical modifications focused on three key regions of A-40926:
These alterations yielded dalbavancin (initially designated BI-397, VER-001, or MDL-63397), with the hydrochloride salt form enhancing aqueous solubility for intravenous administration [7] [10].
| Compound | Natural Source | Key Modifications | Lipid Side Chain |
|---|---|---|---|
| Vancomycin | Amycolatopsis orientalis | None | Absent |
| Teicoplanin | Actinoplanes teichomyceticus | Natural lipid tail | Present (C~11~) |
| A-40926 (Precursor) | Nonomuria spp. | None | Absent |
| Dalbavancin | Semisynthetic from A-40926 | N-acylation, glycosylation | Present (C~11~) |
Dalbavancin retains the core mechanism of glycopeptides: high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II), inhibiting transglycosylation and transpeptidation in bacterial cell wall synthesis [3] [5]. However, structural refinements confer critical advantages:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5